molecular formula C16H15N5O2S B14936322 2-(4-hydroxyphthalazin-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

2-(4-hydroxyphthalazin-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B14936322
M. Wt: 341.4 g/mol
InChI Key: LMKMEKLHCDWRMP-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound that features a unique combination of phthalazinone and thienopyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thienopyrazole Core: This involves the cyclization of appropriate thioamide and hydrazine derivatives under acidic conditions.

    Attachment of the Phthalazinone Moiety: This step involves the reaction of the thienopyrazole intermediate with 4-hydroxyphthalazinone in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Acetylation: The final step involves the acetylation of the resulting intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-(4-hydroxyphthalazin-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Material Science: Use in the development of novel polymers and materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphthalazin-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide: shares similarities with other compounds containing phthalazinone and thienopyrazole moieties.

    This compound: is unique due to its specific substitution pattern and the presence of both hydroxyl and acetamide functional groups.

Uniqueness

  • The combination of phthalazinone and thienopyrazole moieties in a single molecule provides a unique scaffold for drug design and material science applications.
  • The presence of both hydroxyl and acetamide groups allows for diverse chemical modifications and functionalization.

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C16H15N5O2S/c1-21-15(11-7-24-8-13(11)20-21)17-14(22)6-12-9-4-2-3-5-10(9)16(23)19-18-12/h2-5H,6-8H2,1H3,(H,17,22)(H,19,23)

InChI Key

LMKMEKLHCDWRMP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

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